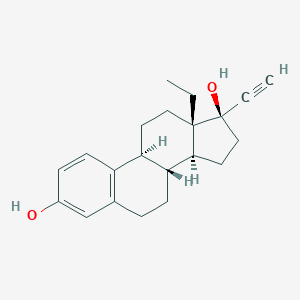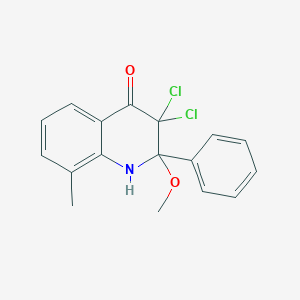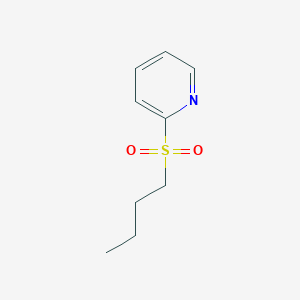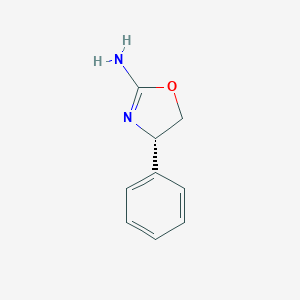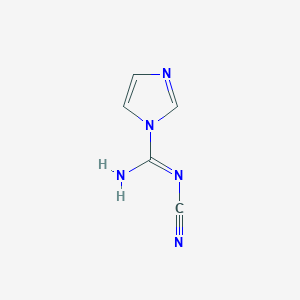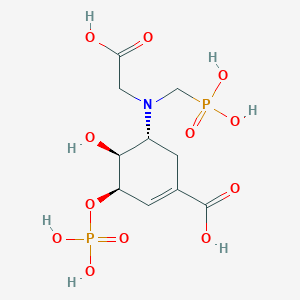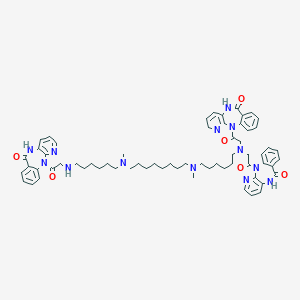
Tripitramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripitramine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is a tricyclic compound that exhibits unique pharmacological properties and has been studied for its potential use in treating various diseases. In
Mécanisme D'action
Tripitramine acts as an antagonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. This results in the inhibition of acetylcholine-mediated signaling pathways. Additionally, tripitramine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Tripitramine has been shown to have anti-inflammatory effects by inhibiting the activity of phospholipase A2. It also has antioxidant effects by scavenging free radicals. In addition, tripitramine has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tripitramine in lab experiments is its specificity for the muscarinic acetylcholine receptor subtypes M1 and M3. This allows for more targeted studies of the signaling pathways mediated by these receptors. However, one limitation is that tripitramine is not a widely studied compound, and there is limited information available on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on tripitramine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of tripitramine.
Méthodes De Synthèse
The synthesis of tripitramine involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-chloroethanol to form 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1-chloro-2,3-epoxypropane to form 1-(2-chloro-3-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline. Finally, this compound is reacted with sodium azide to yield tripitramine.
Applications De Recherche Scientifique
Tripitramine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
152429-64-6 |
|---|---|
Nom du produit |
Tripitramine |
Formule moléculaire |
C64H77N13O6 |
Poids moléculaire |
1124.4 g/mol |
Nom IUPAC |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
Clé InChI |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
SMILES canonique |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Autres numéros CAS |
152429-64-6 |
Synonymes |
tripitramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




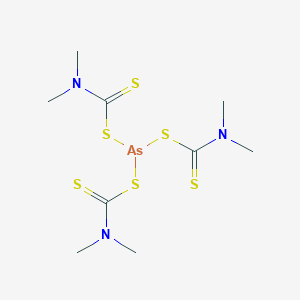

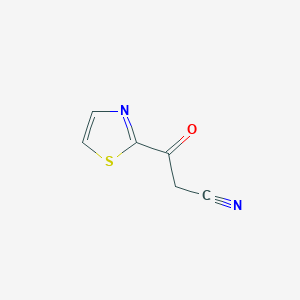

![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)
